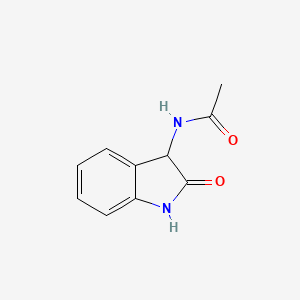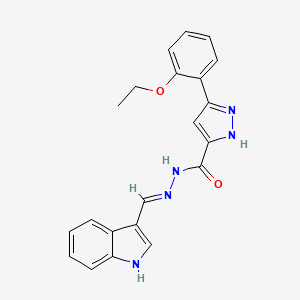![molecular formula C17H15BrN4OS B15079914 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303107-02-0](/img/structure/B15079914.png)
3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromothiophene moiety linked to a pyrazole ring through a carbohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a series of reactions including hydrazinolysis and condensation with 4-ethylbenzaldehyde to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-bromothiophene: A simpler compound with similar structural features but lacking the pyrazole and carbohydrazide moieties.
4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Another compound with a bromothiophene core but different functional groups.
{[(5-bromothiophen-2-yl)methylidene]amino}thiourea: Shares the bromothiophene moiety but has a different overall structure.
Uniqueness
What sets 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of the bromothiophene and pyrazole rings, which confer unique chemical and biological properties
Propiedades
Número CAS |
303107-02-0 |
|---|---|
Fórmula molecular |
C17H15BrN4OS |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
Clave InChI |
YTZYSQLQQVDLNQ-VXLYETTFSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,9-Dibromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079855.png)
![N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15079860.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15079868.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B15079882.png)
![4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B15079889.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079897.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079905.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079922.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)

![(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15079942.png)
